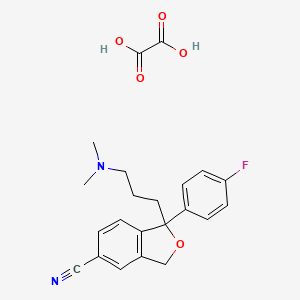

Citalopram oxalate

Description

Citalopram oxalate is the oxalate salt form of citalopram, a selective serotonin reuptake inhibitor (SSRI) used primarily to treat major depressive disorder (MDD) and anxiety disorders. Chemically, citalopram is a racemic mixture of R- and S-enantiomers, with the S-enantiomer (escitalopram) being the pharmacologically active component . This compound functions by inhibiting the serotonin transporter (SERT), thereby increasing synaptic serotonin levels and ameliorating depressive symptoms .

The oxalate salt formulation enhances stability and solubility, facilitating pharmaceutical manufacturing and bioavailability . Analytical methods such as high-performance liquid chromatography (HPLC) are routinely employed to ensure purity and quantify related substances in formulations .

Properties

IUPAC Name |

1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-3H-2-benzofuran-5-carbonitrile;oxalic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21FN2O.C2H2O4/c1-23(2)11-3-10-20(17-5-7-18(21)8-6-17)19-9-4-15(13-22)12-16(19)14-24-20;3-1(4)2(5)6/h4-9,12H,3,10-11,14H2,1-2H3;(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTGRHKOEFSJQNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23FN2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207559-01-1 | |

| Record name | Citalopram oxalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0207559011 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CITALOPRAM OXALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B5RDX2419X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Citalopram Oxalate involves several steps:

Formation of 5-Cyano-phthalide: This is achieved by reacting phthalic anhydride with potassium cyanide.

Grignard Reaction: The 5-Cyano-phthalide undergoes a Grignard reaction with p-Fluoro bromo benzene to form an intermediate.

Amine Introduction: The intermediate reacts with N,N-dimethyl-3-chloropropylamine to form citalopram.

Resolution: The racemic mixture of citalopram is resolved to obtain the S-enantiomer, which is then reacted with oxalic acid to form this compound

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. Techniques such as crystallization, filtration, and centrifugation are employed to ensure high purity and yield .

Chemical Reactions Analysis

Grignard Reactions

-

Step 1 : The p-fluorophenyl Grignard reagent attacks the carbonyl group of 5-cyanophthalide, forming a tertiary alcohol intermediate.

-

Step 2 : The secondary Grignard reagent (N,N-dimethyl-3-chloropropylamine) adds to the ketone, generating a diol intermediate .

Cyclization

Triethylamine deprotonates the hydroxyl group, enabling nucleophilic attack by the adjacent hydroxymethyl group on the TsCl-activated site. This forms the benzofuran ring structure essential for SSRI activity .

Salt Formation

Citalopram free base reacts with oxalic acid in a 1:1 molar ratio, crystallizing as the oxalate salt for enhanced stability and bioavailability .

Impurity Formation and Side Reactions

During synthesis, three major impurities may arise:

| Impurity | Formation Pathway |

|---|---|

| Citalopram amide (II) | Hydrolysis of the nitrile group (-C≡N) to amide (-CONH2) under acidic/basic conditions |

| Citalopram lactone (III) | Intramolecular esterification of the hydroxymethyl group with the adjacent carbonyl |

| Citalopram-N-oxide (IV) | Oxidation of the dimethylamino group by peroxides or oxygen |

These impurities are controlled using high-purity reagents and inert atmospheres during synthesis .

Industrial-Scale Considerations

-

Cost Efficiency : The short reaction pathway (4 steps) minimizes waste and reduces production costs .

-

Resolution : For escitalopram (S-enantiomer), chiral resolution is performed post-synthesis using tartaric acid derivatives, though this step is omitted for racemic citalopram .

-

Yield Optimization : Key intermediates are purified via crystallization rather than chromatography, enabling large-scale manufacturing .

Stability and Degradation Reactions

This compound degrades under:

-

Acidic Conditions : Hydrolysis of the benzofuran ring.

-

Oxidative Environments : Formation of N-oxide derivatives.

Stability studies recommend storage at 4°C in airtight, light-resistant containers .

Scientific Research Applications

Citalopram oxalate, a selective serotonin reuptake inhibitor (SSRI), is utilized in the treatment of major depressive disorder (MDD) and anxiety disorders . Research indicates that esthis compound exhibits anticancer properties, inducing apoptosis or autophagy in certain cancer cells .

Anticancer Potential

Esthis compound has demonstrated potential in inhibiting the proliferation of various cancer cells:

- Glioblastoma Multiforme (GBM): Esthis compound significantly inhibits the proliferation and invasive ability of U-87MG cells, while also reducing the expression of cell cycle inhibitors . Animal studies have shown that it can inhibit the proliferation of xenografted glioblastoma in mice .

- Liver Cancer Cells: Studies indicate that esthis compound, when combined with nivolumab, exhibits synergistic growth-inhibitory effects on liver cancer cells by inducing apoptosis . Esthis compound has been shown to inhibit the proliferation of liver cancer cells by inducing autophagy, potentially reducing the risk of hepatocellular carcinoma (HCC) .

- Non-Small Cell Lung Cancer (NSCLC): Esthis compound has inhibitory effects on the proliferation and invasive ability of A549 and H460 NSCLC cells . It induces apoptosis through mitochondria-associated cascades in these cells .

Effects on Cell Survival

Esthis compound impacts the survival of cancer cells, as evidenced by:

- Apoptosis Induction: Esthis compound induces apoptosis in U-87MG cells and autophagy in GBM8401 cells . It also induces apoptosis in non-small cell lung cancer cells .

- Cell Viability Reduction: Treatment with esthis compound significantly reduces the viability of A549 and H460 cells .

Immunological Effects

Research has explored the immunological effects of esthis compound:

- White Blood Cells: Case studies investigating the effects of esthis compound on white blood cells have shown no significant changes .

Other Applications

Escitalopram is also used off-label for conditions such as social anxiety disorder, obsessive-compulsive disorder, panic disorder, and posttraumatic stress disorder .

Data Table

The table below summarizes the effects of Esthis compound on different types of cancer cells.

Case Studies

- Glioblastoma Multiforme (GBM) in Mice: An animal study showed that esthis compound inhibits the proliferation of xenografted glioblastoma in BALB/c nude mice, suggesting its potential in treating glioblastomas .

- Liver Cancer Cell Study: A recent study reported that esthis compound inhibits the proliferation of liver cancer cells by inducing autophagy and is associated with a reduced risk of HCC .

- NSCLC Cell Lines: Studies on A549 and H460 cell lines demonstrated that esthis compound significantly inhibits proliferation and induces apoptosis through mitochondrial-associated cascades, indicating its therapeutic potential against NSCLC .

- Obsessive-Compulsive Disorder (OCD): The efficacy of escitalopram in maintaining an anti-obsessive response for up to 6 months was demonstrated in a long-term, placebo-controlled trial .

Mechanism of Action

Citalopram Oxalate exerts its effects by inhibiting the reuptake of serotonin (5-HT) at the synaptic cleft, thereby increasing its availability in the brain. It binds to the serotonin transporter (SERT) at the orthosteric site, preventing serotonin reabsorption. This leads to enhanced serotonergic neurotransmission, which is associated with its antidepressant effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Enantiomeric Differences

Citalopram oxalate is structurally compared to other SSRIs and its enantiopure derivative, esthis compound:

| Compound | Key Structural Features | Enantiomer Status |

|---|---|---|

| This compound | Racemic mixture (1:1 R- and S-enantiomers); oxalate salt enhances crystallinity | Racemic |

| Esthis compound | Pure S-enantiomer; identical core structure to citalopram but with superior SERT affinity | Enantiopure (S-form) |

| Fluoxetine | Trifluoromethylphenyl ether; long half-life due to active metabolite (norfluoxetine) | Racemic |

| Paroxetine | Piperidine derivative; high protein binding (>95%) | Enantiopure (S-form) |

Esthis compound demonstrates a 2- to 4-fold greater potency at SERT compared to racemic citalopram, attributed to the absence of antagonistic effects from the R-enantiomer .

Pharmacokinetic Profiles

Pharmacokinetic parameters highlight key differences in bioavailability, metabolism, and half-life:

| Parameter | This compound | Esthis compound | Fluoxetine | Paroxetine |

|---|---|---|---|---|

| Bioavailability | ~100% | ~100% | ~60% (first-pass) | ~50% (first-pass) |

| Protein Binding | 50% | 55% | >95% | >95% |

| Half-Life (h) | 24–36 | 27–32 | 48–72 (norfluoxetine: 7–15 days) | 16–24 |

| Metabolism | Hepatic (CYP3A4/2C19) | Hepatic (CYP3A4/2C19) | Hepatic (CYP2D6) | Hepatic (CYP2D6) |

This compound’s lower protein binding reduces risk of drug-drug interactions compared to fluoxetine and paroxetine . Esthis compound shares similar pharmacokinetics but achieves faster therapeutic effects due to enantiopurity .

Receptor Selectivity and Efficacy

In vitro binding studies reveal selectivity for SERT over norepinephrine (NET) and dopamine (DAT) transporters:

| Compound | SERT Ki (nM) | NET Ki (nM) | DAT Ki (nM) | Selectivity Ratio (SERT/NET) |

|---|---|---|---|---|

| Citalopram | 1.3–2.5 | >10,000 | >10,000 | >7,500 |

| Escitalopram | 0.8–1.5 | >10,000 | >10,000 | >10,000 |

| Fluoxetine | 0.8–2.5 | 240–420 | 360–660 | ~300 |

Citalopram and escitalopram exhibit >100-fold selectivity for SERT over NET/DAT, minimizing adrenergic and dopaminergic side effects . Escitalopram’s enhanced SERT affinity correlates with clinical superiority in remission rates (OR: 1.52 vs. citalopram) .

Clinical Efficacy and Tolerability

Meta-analyses and pooled studies comparing SSRIs in MDD:

| Compound | Efficacy vs. Placebo (RR) | Common Adverse Effects | Tolerability Rating |

|---|---|---|---|

| Citalopram | 1.38 | Nausea, dry mouth, somnolence | Moderate |

| Escitalopram | 1.52 | Mild nausea, transient insomnia | High |

| Paroxetine | 1.28 | Sexual dysfunction, weight gain | Low-Moderate |

Esthis compound’s tolerability profile is favorable, with fewer discontinuations due to side effects compared to citalopram and paroxetine .

Biological Activity

Citalopram oxalate, a selective serotonin reuptake inhibitor (SSRI), is primarily known for its use in treating major depressive disorder and anxiety. Recent research has expanded its profile to include significant biological activities beyond its antidepressant effects, particularly in the context of cancer therapy and cellular apoptosis. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound.

This compound functions by inhibiting the reuptake of serotonin in the brain, leading to increased serotonin availability in the synaptic cleft. This mechanism is crucial for its antidepressant effects but has also been shown to influence other cellular processes, particularly apoptosis and cell proliferation in cancer cells.

Anticancer Properties

Inhibition of Cell Proliferation:

Recent studies have indicated that this compound exhibits significant antiproliferative effects on various cancer cell lines. For instance, a study demonstrated that esthis compound (the S-enantiomer of citalopram) inhibited the proliferation of HepG2 liver cancer cells through apoptosis and autophagy mechanisms .

Table 1: Effects of this compound on Cancer Cell Lines

Apoptotic Mechanisms

This compound has been shown to induce apoptosis through several pathways:

- Mitochondrial Pathway: Studies have reported increased levels of pro-apoptotic proteins such as Bax and tBid following treatment with esthis compound, leading to cytochrome c release and activation of caspase-9, which are critical steps in the mitochondrial apoptotic pathway .

- Caspase Activation: The activation of caspase-3 has been consistently observed across various studies, indicating that this compound triggers programmed cell death in cancer cells by engaging this proteolytic enzyme cascade .

Clinical Case Studies

A notable case report highlighted the potential risks associated with overdosing on escitalopram, which can lead to significant ECG changes such as T-wave inversions. Although primarily focused on overdose effects, it underscores the compound's potent biological activity and the need for careful dosing .

Synergistic Effects with Other Therapies

Recent research has explored the combined use of this compound with other therapeutic agents, such as nivolumab, an immune checkpoint inhibitor. This combination has shown enhanced efficacy in reducing tumor viability and inducing apoptosis in liver cancer cells, suggesting a potential avenue for integrated cancer therapies .

Q & A

Q. Methodological Rigor

- Covariate Adjustment : Genetic polymorphisms (e.g., CYP2C19 metabolizer status), comedications, and baseline depression severity.

- Blinding : Double-blind placebo-controlled design.

- Outcome Measures : Standardized scales (e.g., Hamilton Depression Rating Scale) with inter-rater reliability ≥0.8 .

What analytical techniques are critical for characterizing deuterated this compound (e.g., [²H₆]-citalopram) in pharmacokinetic studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.